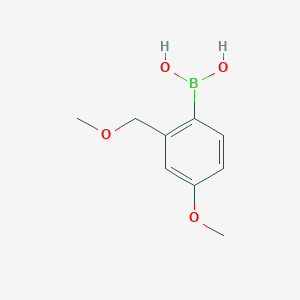
2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone, also known as 3-fluoro-2-phenyl-dioxolane, is a synthetic compound with potential applications in a variety of scientific fields. This compound has been studied extensively due to its unique properties and its ability to interact with a variety of biological systems.
Scientific Research Applications
Fluorescent Chemosensors
Compounds related to dioxolanes, such as derivatives of 4-methyl-2,6-diformylphenol (DFP), have been extensively studied for their application in fluorescent chemosensors. These chemosensors can detect a variety of analytes, including metal ions and neutral molecules, due to their high selectivity and sensitivity. The presence of formyl groups in these compounds provides opportunities to modulate sensing selectivity and sensitivity, indicating the potential of dioxolane derivatives in developing new chemosensors (Roy, 2021).
Synthetic Organic Chemistry
In synthetic organic chemistry, fluoroaromatic compounds like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the synthesis of pharmaceuticals, such as flurbiprofen, a non-steroidal anti-inflammatory drug. This highlights the importance of fluoroaromatics and potentially dioxolane-fluorophenyl derivatives in the synthesis of medically relevant compounds (Qiu et al., 2009).
Lignin Model Studies
Research on the acidolysis of lignin model compounds, including those resembling dioxolane structures, provides insights into the mechanisms of biomass conversion. Such studies are crucial for understanding the valorization of lignin into valuable chemical products, suggesting the relevance of dioxolane derivatives in renewable energy and materials research (Yokoyama, 2015).
Bioactive Heterocyclic Compounds
Dioxolane derivatives are structurally related to coumarins and hydroxycoumarins, which are significant for their various biological activities. The synthesis and biological applications of these compounds, particularly in pharmacology and microbiology, underscore the potential biomedical applications of dioxolane derivatives (Yoda, 2020).
Green Chemistry and Natural Products Extraction
Compounds like 2-methyloxolane, related to dioxolanes, have been explored as bio-based solvents for the extraction of natural products, indicating the role of dioxolane derivatives in promoting sustainable chemical processes (Rapinel et al., 2020).
Analytical Chemistry
In analytical chemistry, the presence of a dioxolane group in compounds like doxofylline has led to the development of various analytical methods for their quantification in pharmaceutical formulations, showcasing the analytical relevance of dioxolane derivatives (Gupta et al., 2011).
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMXGDOMBAMRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1400101.png)
![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)


![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)






